1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-15-7-9-17(22)20-19(15)23-21(27-20)25-13-11-24(12-14-25)18(26)10-8-16-5-3-2-4-6-16/h2-7,9H,8,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSGYUYVQSCCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzothiazole moiety and a phenylpropanone group. The presence of the chloro and methyl groups on the benzothiazole enhances its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
- Antiproliferative Effects : Compounds structurally related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values in the nanomolar range against multiple cancer types, indicating potent anticancer properties .
Biological Activity Data
A summary of biological activities observed for this compound and its analogs is presented in the following table:
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of related compounds, it was found that derivatives similar to this compound effectively inhibited cell growth in MCF7 breast cancer cells. The mechanism involved cell cycle arrest at the G2/M phase, leading to apoptosis .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective potential of benzothiazole derivatives, where compounds demonstrated significant inhibition of acetylcholinesterase activity. This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases like Alzheimer's .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the piperazine and benzothiazole moieties significantly affect the biological activity of the compound. The presence of electron-withdrawing groups (like chlorine) enhances binding affinity to target enzymes and receptors, thereby increasing efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits inhibitory effects on multiple receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR. These kinases are critical in cancer progression and metastasis. In vitro studies have demonstrated that the compound can reduce the proliferation of tumor cells by inducing apoptosis and inhibiting angiogenesis .
Neurological Effects
The compound has shown promise as a positive allosteric modulator of AMPA receptors, which are integral in synaptic transmission and plasticity. This modulation could enhance cognitive functions and provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's . Furthermore, its ability to cross the blood-brain barrier suggests potential for treating central nervous system disorders .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer properties | The compound inhibited cell proliferation in various cancer cell lines by more than 50% at concentrations above 10 µM. |
| Study 2 | Assess neurological impact | In vivo tests showed improved memory retention in rodent models treated with the compound compared to controls. |
| Study 3 | Investigate kinase inhibition | The compound significantly reduced phosphorylation levels of key RTKs involved in tumorigenesis after 24 hours of treatment. |
Chemical Reactions Analysis
Formation of the Benzothiazole Core
The benzothiazole ring is synthesized through cyclization of a thioamide precursor. For 7-chloro-4-methyl substitution:
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Electrophilic substitution : Chlorination at the 7-position occurs via directed substitution, leveraging activating groups (e.g., methyl at position 4) to position chlorine regioselectively .
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Cyclization : Thioamides react with nitrobenzene derivatives under basic conditions to form the benzothiazole ring .
Piperazine Coupling
The benzothiazole’s 2-position reacts with piperazine:
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Nucleophilic aromatic substitution : The benzothiazole’s 2-position (activated by electron-withdrawing groups like chlorine) undergoes substitution with piperazine’s amine group .
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Amide bond formation : Alternatively, coupling may involve amide linkages if the benzothiazole has a carboxylic acid derivative .
Phenylpropan-1-one Assembly
The phenylpropan-1-one group is typically synthesized via:
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Friedel-Crafts acylation : Benzene reacts with a propanoyl chloride or similar electrophile to form the ketone .
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Grignard reaction : Propanal or propanal derivatives react with benzene under Grignard conditions .
Chlorination of Benzothiazole
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| Thioamide formation | Thioamide precursors | Basic conditions | Benzothiazole formation |
| Electrophilic substitution | Cl₂, Lewis acid | 0–5°C | 7-Chloro substitution |
Piperazine Coupling
| Mechanism | Reagent | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | Piperazine, base (e.g., K₂CO₃) | DMF, 60–80°C | Coupled benzothiazole-piperazine |
Acylation for Phenylpropan-1-one
| Method | Reagent | Conditions | Outcome |
|---|---|---|---|
| Friedel-Crafts | Propanoyl chloride, AlCl₃ | 0–5°C | Phenylpropan-1-one |
Structural Analogues and Reactivity
Biological and Chemical Implications
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Reactivity : The benzothiazole’s electron-deficient nature enhances electrophilic substitution, while piperazine’s amine groups enable nucleophilic attacks .
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Biological Activity : Similar compounds show kinase inhibition (e.g., VEGFR, EGFR) and anti-inflammatory effects, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Research Implications
- Chlorine’s Role: The 7-chloro substituent in the target compound likely enhances target binding via halogen interactions, as seen in antimicrobial quinolones and CNS drugs .
- Piperazine Flexibility : Piperazine’s substitution (e.g., benzothiazole vs. benzyl) dictates solubility and receptor access. Bulkier groups (e.g., benzothiazole) may improve selectivity but reduce bioavailability .
- Synthetic Feasibility : High-yield syntheses (83–88% for urea analogs in ) suggest viable routes for scaling the target compound, though chlorine introduction may require optimization .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with precursor coupling. For example, the benzothiazole ring is formed via cyclization of substituted thioureas, followed by piperazine ring functionalization under inert atmospheres to prevent oxidation. Critical steps include controlling reaction temperatures (e.g., 60–80°C for cyclization) and using solvents like toluene or dichloromethane. Purification via HPLC or column chromatography is essential to isolate the final product, with yields often <50% due to steric hindrance from the phenylpropanone moiety .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves aromatic protons and piperazine ring conformation. Infrared (IR) spectroscopy confirms carbonyl (C=O) and benzothiazole (C-S) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~430 g/mol). X-ray crystallography is recommended for absolute stereochemical confirmation, though challenges arise due to poor crystal formation .
Q. What are the compound’s primary chemical reactivities under standard laboratory conditions?
- Methodological Answer : The benzothiazole moiety undergoes electrophilic substitution (e.g., nitration at the 5-position), while the piperazine ring participates in alkylation or acylation reactions. The ketone group is susceptible to nucleophilic attack, enabling derivatization via Grignard reagents. Stability studies in DMSO or ethanol (20°C, 48h) show <5% degradation by HPLC, but prolonged exposure to light or acidic conditions accelerates decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
- Methodological Answer : Catalytic systems (e.g., Pd/C for cross-coupling) enhance benzothiazole-piperazine coupling efficiency. Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12h conventional) and improves yields by 15–20%. Solvent optimization (e.g., acetonitrile for polar intermediates) and pH-controlled workup (pH 7–8 to prevent protonation of piperazine) minimize by-products. Advanced purification techniques like preparative HPLC with C18 columns achieve >95% purity .
Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved for accurate structural assignment?
- Methodological Answer : Overlapping aromatic signals in NMR can be deconvoluted using ¹H-¹³C HSQC to assign proton-carbon correlations. Dynamic NMR experiments (variable temperature) resolve rotational barriers in the piperazine ring. Computational modeling (DFT or molecular mechanics) predicts stable conformers, which are cross-validated with NOESY/ROESY data to confirm spatial arrangements .
Q. What strategies are effective for investigating the compound’s structure-activity relationship (SAR) in pharmacological targets?
- Methodological Answer : SAR studies require systematic derivatization:
- Benzothiazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance electrophilic interactions.
- Piperazine substitutions : Replace the methyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on receptor binding.
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT₂A) or kinases. Validate via in vitro assays (e.g., competitive binding assays with radiolabeled ligands) .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols by:
- Using a common solvent (e.g., DMSO at <0.1% v/v) to avoid cytotoxicity.
- Validating target specificity via CRISPR knockouts or siRNA silencing.
- Employing orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity .
Q. What advanced techniques are recommended for studying the compound’s metabolic stability and degradation pathways?
- Methodological Answer : LC-MS/MS identifies phase I metabolites (oxidation of the piperazine ring) and phase II conjugates (glucuronidation). Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life (t₁/₂). Computational tools (e.g., MetaSite) predict CYP450-mediated oxidation sites, guiding structural modifications to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
